molecular formula C₁₂H₁₇NO B1145346 α-Phenyl-2-piperidinemethanol (Mixture) CAS No. 5583-35-7

α-Phenyl-2-piperidinemethanol (Mixture)

Cat. No.: B1145346
CAS No.: 5583-35-7
M. Wt: 191.27
InChI Key:
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Description

α-Phenyl-2-piperidinemethanol is a chemical compound with the molecular formula C₁₂H₁₇NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of α-Phenyl-2-piperidinemethanol typically involves the reaction of 2-piperidinemethanol with α-bromoacetophenone. This reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-piperidinemethanol attacks the electrophilic carbon of α-bromoacetophenone, forming the desired product .

Industrial Production Methods: Industrial production of α-Phenyl-2-piperidinemethanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include α-bromoacetophenone and 2-piperidinemethanol, with the reaction typically carried out in an organic solvent under controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: α-Phenyl-2-piperidinemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

α-Phenyl-2-piperidinemethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of α-Phenyl-2-piperidinemethanol involves its interaction with molecular targets in the body. It may act on specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with neurotransmitter systems and other cellular pathways .

Comparison with Similar Compounds

Uniqueness: α-Phenyl-2-piperidinemethanol is unique due to its specific structure, which allows it to undergo various chemical reactions and interact with biological targets in distinct ways. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in research and industry .

Properties

CAS No.

5583-35-7

Molecular Formula

C₁₂H₁₇NO

Molecular Weight

191.27

Origin of Product

United States

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